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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzyl alcohol

Cat. No.: B1333659 Get Quote

An in-depth technical guide to the structure elucidation of 2-Fluoro-6-methoxybenzyl alcohol,
designed for researchers, scientists, and professionals in drug development.

Introduction
2-Fluoro-6-methoxybenzyl alcohol is a fluorinated aromatic compound with potential

applications in medicinal chemistry and materials science. Accurate structural elucidation is the

cornerstone of understanding its chemical behavior, reactivity, and potential biological activity.

This guide provides a comprehensive overview of the analytical techniques and data

interpretation required to confirm the structure of 2-Fluoro-6-methoxybenzyl alcohol.

Molecular Structure:

Caption: Chemical structure of 2-Fluoro-6-methoxybenzyl alcohol.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluoro-6-methoxybenzyl alcohol is
presented below.
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Property Value Reference

Chemical Formula C8H9FO2 [1][2]

Molecular Weight 156.15 g/mol [3]

Monoisotopic Mass 156.05865 Da [1]

Appearance White Solid [3]

CAS Number 253668-46-1 [2][3][4]

IUPAC Name
(2-Fluoro-6-

methoxyphenyl)methanol
[2]

Synonyms

2-Fluoro-6-methoxybenzyl

alcohol, 3-Fluoro-2-

(hydroxymethyl)anisole

[3]

Spectroscopic Data for Structure Elucidation
The confirmation of the chemical structure of 2-Fluoro-6-methoxybenzyl alcohol is achieved

through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Sample Preparation: A sample of 5-10 mg of 2-Fluoro-6-methoxybenzyl alcohol is
dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 300 or 400 MHz NMR

spectrometer.[5] For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify

the spectrum to one peak per unique carbon atom.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the
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internal standard.

The ¹H NMR spectrum provides information about the number of different types of protons and

their neighboring environments.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.35 m 1H Ar-H

~ 6.80 - 6.95 m 2H Ar-H

~ 4.70 s 2H -CH₂OH

~ 3.85 s 3H -OCH₃

~ 2.5 - 4.0 (broad) s 1H -OH

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and

solvent.

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment

~ 158 - 162 (d) C-F

~ 155 - 159 C-OCH₃

~ 128 - 132 Ar-C

~ 120 - 125 Ar-C

~ 112 - 116 (d) Ar-C

~ 108 - 112 (d) Ar-C

~ 58 - 62 -OCH₃

~ 55 - 60 -CH₂OH

Note: Carbons near the fluorine atom will exhibit splitting (doublet, d) due to C-F coupling.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations.

An Attenuated Total Reflectance (ATR) setup is commonly used for solid samples. A small

amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure

good contact. The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.[6]

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400 - 3200 Strong, Broad O-H Stretch Alcohol (-OH)

3100 - 3000 Medium C-H Stretch Aromatic

2950 - 2850 Medium C-H Stretch Aliphatic (-CH₂, -CH₃)

1600 - 1450 Medium-Strong C=C Stretch Aromatic Ring

1250 - 1000 Strong C-O Stretch Alcohol, Ether

1200 - 1100 Strong C-F Stretch Aryl Fluoride

The broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the hydroxyl

group's O-H stretch.[7][8] The strong peaks in the 1250-1000 cm⁻¹ range are indicative of the

C-O stretching from both the alcohol and the methoxy ether group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which helps in confirming the molecular formula.

The sample is introduced into the mass spectrometer, often via direct infusion or after

separation by Gas Chromatography (GC). Electron Ionization (EI) is a common technique for

small molecules, where the sample is bombarded with electrons, causing ionization and

fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
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m/z Interpretation

156 Molecular Ion [M]⁺

139 [M - OH]⁺

125 [M - OCH₃]⁺

109 [M - CH₂OH - F]⁺

The presence of a molecular ion peak at m/z = 156 corresponds to the molecular weight of

C8H9FO2.[1] The fragmentation pattern is consistent with the loss of functional groups such as

the hydroxyl (-OH) and methoxy (-OCH₃) groups.

Workflow and Data Integration
The elucidation of the structure is a process of integrating data from multiple analytical

techniques.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Confirmation

2-Fluoro-6-methoxybenzyl
alcohol Sample

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

C-H Framework
Connectivity

Functional Groups
(-OH, -OCH₃, C-F)

Molecular Weight
Formula Confirmation

Final Structure Elucidated
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Click to download full resolution via product page

Caption: Experimental workflow for the structure elucidation of 2-Fluoro-6-methoxybenzyl
alcohol.

The logical relationship between the different spectroscopic techniques is crucial. Each method

provides a piece of the puzzle, and their combined interpretation leads to an unambiguous

structure assignment.

Confirmed Structure
(2-Fluoro-6-methoxybenzyl alcohol)

NMR Data

Provides:
- Carbon-Hydrogen Framework

- Connectivity (via 2D NMR)
- Positional Isomerism

IR Data

Confirms:
- Presence of -OH group

- Presence of Ether Linkage
- Presence of Aromatic Ring

MS Data

Determines:
- Molecular Weight

- Molecular Formula
- Fragmentation Pattern

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic data in structure elucidation.

Conclusion
The structure of 2-Fluoro-6-methoxybenzyl alcohol is unequivocally confirmed through the

synergistic use of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR establish the precise

arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy confirms the presence

of key functional groups, particularly the hydroxyl and methoxy moieties. Finally, mass

spectrometry verifies the molecular weight and elemental composition. This comprehensive

analytical approach is fundamental for the quality control and further development of this

compound for its intended applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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